Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]-
Description
Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- is a highly specialized propanoic acid derivative featuring a complex polyether-amide chain substituted at the 3-position. The structure includes a 4-formylphenyl group linked via a 37-membered chain containing 11 oxygen atoms (undecaoxa) and one nitrogen atom (aza).
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO16/c37-31-32-1-3-33(4-2-32)35(40)36-6-8-42-10-12-44-14-16-46-18-20-48-22-24-50-26-28-52-30-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-34(38)39/h1-4,31H,5-30H2,(H,36,40)(H,38,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZTYCNCVEIPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106003 | |
| Record name | Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415408-70-6 | |
| Record name | Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415408-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Propanoic acid, 3-[[37-(4-formylphenyl)-37-oxo-3,6,9,12,15,18,21,24,27,30,33-undecaoxa-36-azaheptatriacont-1-yl]oxy]- is a complex organic compound with the molecular formula C19H27NO8 and a molar mass of 397.42 g/mol. Its structure features a propanoic acid moiety linked to a long polyether chain and an aromatic aldehyde group. This compound is categorized as a polyethylene glycol derivative and has potential applications in drug delivery systems due to its solubility and biocompatibility.
The compound exhibits several notable chemical properties:
- Density : 1.216 g/cm³
- Boiling Point : Approximately 628.8 °C
- pKa Value : ~4.28 (indicating it is a weak acid)
The functional groups present allow for various chemical reactions:
- The carboxylic acid group can undergo acid-base reactions and esterifications.
- The aldehyde group can participate in condensation reactions and can be oxidized or reduced.
The biological activity of Propanoic acid derivatives often involves their interaction with biological membranes and proteins due to their amphiphilic nature. This characteristic enhances their potential for drug delivery applications by facilitating cellular uptake and bioavailability.
Interaction Studies
Research indicates that compounds with similar structures can effectively interact with proteins and cellular membranes. Understanding these interactions is crucial for evaluating the efficacy of Propanoic acid derivatives in therapeutic contexts.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-[(4-Oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoic acid | C16H16O5 | Known for anti-inflammatory properties |
| Aldehyde-functionalized polyethylene glycol | Varies | Used in bioconjugation applications |
| Polyethylene glycol diacid | CnH2nO4 | Basic structure used in drug delivery |
The unique combination of a long polyether chain with an aromatic aldehyde group in Propanoic acid enhances its specific biological interactions compared to simpler polyethylene glycol derivatives.
Case Studies and Research Findings
- Drug Delivery Applications : Studies have shown that compounds similar to Propanoic acid can improve drug solubility and stability in biological environments. For instance, polyethylene glycol derivatives have been successfully used to enhance the pharmacokinetics of anticancer drugs.
- Bioconjugation Techniques : The compound's ability to form stable conjugates with therapeutic agents has been explored in various studies. For example, bioconjugation of Propanoic acid derivatives with antibodies has shown promise in targeted drug delivery systems.
- Toxicology Profile : Preliminary toxicity assessments indicate that while some derivatives may exhibit low toxicity profiles (e.g., H302 harmful if swallowed), further studies are needed to fully understand the safety and efficacy of this compound in clinical settings.
Comparison with Similar Compounds
Propanoic Acid Derivatives with Formylphenyl Substituents
- Propanoic acid, 2,2-dimethyl-, 4-formylphenyl ester (CAS 95592-67-9): Simpler structure with a 4-formylphenyl ester and dimethyl substitution at the α-carbon. Lower molecular weight (C₁₂H₁₄O₃) and reduced hydrophilicity compared to the target compound, making it less suitable for aqueous applications .
- Propanoic acid, 2,2-dimethyl-, 4-formyl-2-methoxyphenyl ester: Additional methoxy group on the phenyl ring enhances electronic effects but lacks the polyether chain, limiting solubility in polar solvents .
- Propanoic acid, 2-(4-chloro-2-formyl-6-methoxyphenoxy): Chloro and methoxy substituents increase steric hindrance and alter reactivity compared to the target compound’s unsubstituted formyl group .
Bioactive Propanoic Acid Analogues
- Chlorinated 3-Phenylpropanoic Acid Derivatives (e.g., compounds 1–3 from Streptomyces coelicolor): Demonstrated selective antimicrobial activity against E. coli and S. aureus. The target compound’s formyl group may offer distinct bioactivity compared to chlorine substituents, which enhance electrophilicity and membrane interaction .
- β-Hydroxy-β-aryl Propanoic Acids: NSAID-like anti-inflammatory activity via COX-2 inhibition. The target compound’s polyether chain may reduce gastrointestinal toxicity but complicate blood-brain barrier penetration .
Functional Group Modifications
- Carboxylic Acid Replacements: Sulfonic or phosphonic acid substitutions (e.g., compounds 7–11 in ) reduce GPR44 binding affinity (Ki > 2400 nM) compared to unmodified propanoic acids. The target compound’s carboxylic acid group likely retains higher receptor compatibility .
Solubility and Molecular Weight
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₄₄H₆₅NO₁₅ | ~900 g/mol | Polyether, amide, formylphenyl |
| Propanoic acid, 2,2-dimethyl-... ester | C₁₂H₁₄O₃ | 206.24 g/mol | Ester, formylphenyl |
| 3-(Methylthio)propanoic acid esters | C₅H₁₀O₂S | 134.19 g/mol | Thioether, ester |
The target compound’s polyether chain significantly increases hydrophilicity and molecular weight, favoring applications in controlled-release formulations or as a polymeric scaffold .
Q & A
Q. What are the optimized synthetic routes for this compound, considering its complex PEG-aryl structure?
- Methodological Answer : The synthesis involves multi-step conjugation of the polyether (undecaoxa) and aza-heptatriacontane backbone with a 4-formylphenyl group. Key steps include:
- PEGylation : Use controlled anionic polymerization to achieve precise ethylene oxide unit counts (e.g., 3,6,9,...33) to ensure uniformity .
- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/NHS) to conjugate the PEG chain to the formylphenyl moiety under inert conditions .
- Purification : Utilize size-exclusion chromatography (SEC) or dialysis (MWCO 1-3 kDa) to remove unreacted monomers and byproducts .
Note: Monitor reaction progress via FT-IR (C=O stretch at ~1700 cm⁻¹ for formyl groups) and MALDI-TOF for molecular weight validation .
Q. Which analytical techniques are most effective for characterizing its structure and confirming functional group integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H/¹³C NMR to resolve PEG backbone signals (δ 3.5-3.7 ppm for ethylene oxide) and formyl protons (δ 9.8-10.2 ppm) .
- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS to confirm molecular weight (expected ~1.5-2 kDa) and detect impurities .
- XPS : Validate surface composition (C, O, N ratios) for functional group quantification .
Data Table:
| Technique | Target Feature | Sensitivity | Limitations |
|---|---|---|---|
| MALDI-TOF | Molecular weight | ±0.1% | Matrix interference |
| FT-IR | Formyl/PEG bonds | 1-5% | Overlapping peaks |
| SEC | Purity | >95% | Low resolution |
Advanced Research Questions
Q. How can computational modeling predict its behavior in drug delivery systems or membrane interactions?
- Methodological Answer : Molecular dynamics (MD) simulations using tools like GROMACS or COMSOL Multiphysics can model:
- Solubility : Simulate PEG-water interactions to predict solubility thresholds (critical micelle concentration) .
- Membrane Permeability : Apply coarse-grained MD to assess penetration through lipid bilayers (e.g., DOPC membranes) .
- Drug Loading : Use docking algorithms (AutoDock Vina) to predict binding affinities with hydrophobic therapeutics .
Key Parameter: Force fields like CHARMM36 or AMBER are recommended for PEGylated systems due to their parametrization for ether linkages .
Q. How to resolve contradictions in reported bioactivity data across studies (e.g., cytotoxicity vs. biocompatibility)?
- Methodological Answer : Contradictions often arise from batch variability or assay conditions. Mitigation strategies include:
- Standardized Synthesis : Adopt Quality by Design (QbD) principles to minimize batch-to-batch variability (e.g., control PEG chain length via SEC ).
- Assay Harmonization : Use ISO-validated cytotoxicity assays (e.g., MTT or LDH release) with matched cell lines (e.g., HEK293 vs. HepG2) .
- Environmental Screening : Test under physiological pH (7.4) and temperature (37°C) to mimic in vivo conditions .
Case Study: A 2024 study resolved discrepancies by correlating formyl group oxidation (via HPLC) with reduced biocompatibility in serum-rich media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
